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tantalum;titanium

Mechanical properties Tensile strength Refractory metals

Tantalum titanium alloy (CAS 136245-97-1) delivers a procurement-critical synergy unattainable with pure metals or Ti-6Al-4V. Where pure Ta lacks strength (~260 MPa) and pure Ti fails in hot acids, Ta-10Ti achieves 800–900 MPa UTS with corrosion resistance matching pure tantalum. Ti-25Ta LPBF powder reaches 1076 ± 2 MPa UTS and 31% elongation, eliminating vanadium cytotoxicity risks. With 5.9× higher oxidation resistance than Ti64 and immunity to hydrogen embrittlement in hot HCl/H₂SO₄, this alloy is the validated choice for load-bearing spinal cages, turbine components, and chemical processing equipment.

Molecular Formula Ta3Ti7
Molecular Weight 877.91 g/mol
CAS No. 136245-97-1
Cat. No. B141916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametantalum;titanium
CAS136245-97-1
SynonymsTiTa30
Molecular FormulaTa3Ti7
Molecular Weight877.91 g/mol
Structural Identifiers
SMILES[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ta].[Ta].[Ta]
InChIInChI=1S/3Ta.7Ti
InChIKeyNAWOSTKISNSQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Titanium Alloy (CAS 136245-97-1) Procurement Baseline: Composition, Class Characteristics, and Industrial Positioning


Tantalum titanium alloy (CAS 136245-97-1), typically referenced by the nominal composition Ta3Ti7 (molecular weight 877.91 g/mol), is a binary refractory metal alloy system that combines tantalum (Ta) and titanium (Ti) in varying ratios, with titanium content typically ranging from 50% to 90% by weight [1]. The alloy belongs to the broader class of Ti-Ta biomaterials and high-performance corrosion-resistant alloys, characterized by the formation of a mixed Ta2O5-TiO2 passive oxide film that underpins its exceptional environmental stability [1]. Unlike single-metal counterparts, Ta-Ti alloys are processed primarily via vacuum arc melting (VAR), electron beam melting, or additive manufacturing routes including laser powder bed fusion (LPBF), owing to the high reactivity and disparate melting points of the constituent metals [1].

Why Generic Substitution of Tantalum Titanium Alloy (CAS 136245-97-1) with Pure Ta or Pure Ti Fails: A Procurement Risk Analysis


Direct substitution of tantalum titanium alloy with pure tantalum or pure titanium introduces quantifiable performance deficits that cannot be mitigated through post-processing alone. Pure tantalum, despite its unparalleled corrosion resistance, exhibits a room temperature tensile strength of approximately 260 MPa—grossly insufficient for load-bearing applications—and a density of 16.65 g/cm³ that imposes unacceptable weight penalties in aerospace and implantable devices [1]. Pure titanium, while lighter and moderately stronger at ~550 MPa tensile strength, lacks the extreme acid corrosion resistance required for chemical processing environments involving hot concentrated H2SO4 or HCl, where titanium undergoes rapid active dissolution [2]. Conversely, the Ta-Ti alloy system achieves a synergistic balance: Ta-10Ti delivers tensile strength of 800–900 MPa (a 3.1× improvement over pure Ta and 1.5× over pure Ti) while preserving corrosion resistance comparable to pure tantalum in aggressive acid media [1]. Furthermore, generic substitution with other titanium alloys (e.g., Ti-6Al-4V) introduces documented cytotoxicity risks from vanadium ion release, whereas Ta-Ti alloys are free of such toxic alloying elements [3].

Tantalum Titanium Alloy (CAS 136245-97-1) Quantitative Differentiation Evidence Guide: Head-to-Head Comparator Data


Room Temperature Tensile Strength of Ta-10Ti Alloy Versus Pure Tantalum and Pure Titanium

The Ta-10Ti alloy composition demonstrates a room temperature tensile strength of 800–900 MPa. This represents a substantial mechanical reinforcement relative to its constituent pure metals, achieving approximately 3.1× the tensile strength of pure tantalum (260 MPa) and approximately 1.5× the tensile strength of pure titanium (550 MPa) [1]. The elongation rate of Ta-10Ti reaches 15%–25%, far exceeding the <5% elongation typical of refractory metals such as tungsten and molybdenum [1].

Mechanical properties Tensile strength Refractory metals

Electrochemical Corrosion Resistance of SLM-Fabricated Ti6Al4V-8Ta Versus Ti6Al4V in Simulated Physiological Environments

In a direct head-to-head electrochemical comparison using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), the Ti6Al4V-8Ta alloy produced via selective laser melting (SLM) exhibited a corrosion current density (i_corr) of 1.89 ± 0.38 μA/cm², which is 3.8× lower than the 7.23 ± 1.40 μA/cm² recorded for SLM-fabricated Ti6Al4V [1]. The polarization resistance (R_p) of Ti6Al4V-8Ta reached 24,547.67 ± 12,157.40 Ω·cm², compared to 6,762.36 ± 3,796.68 Ω·cm² for Ti6Al4V—a 3.6× improvement [1]. Consequently, the calculated corrosion rate for Ti6Al4V-8Ta was 0.043 ± 0.023 mm/year, approximately half that of Ti6Al4V (0.093 ± 0.076 mm/year) [1].

Corrosion resistance Biomaterials Additive manufacturing

In Vivo Bone–Implant Contact Rate of LPBF-Fabricated 50 wt% Ti–Ta Alloy Versus Pure Titanium in Rabbit Femur Model

In a 12-week in vivo implantation study using rabbit femurs, the 50 wt% Ti–Ta alloy fabricated via laser powder bed fusion (LPBF) achieved a bone–implant contact (BIC) rate of 40%. This osseointegration performance matches that of pure tantalum and significantly exceeds that of pure titanium [1]. The alloy demonstrated exceptional fatigue resistance, enduring up to 10⁵ cycles at 110% of its yield strength, with fatigue performance comparable to pure Ta and superior to pure Ti [1]. In vitro experiments further confirmed that TiTa50 and TiTa75 scaffolds exhibited cell adhesion, proliferation, and osteogenic differentiation capabilities comparable to pure tantalum in MC3T3-E1 cells [2].

Osseointegration In vivo Orthopedic implants

Oxidation Resistance of Ti-Ta Coatings on Ti6Al4V Substrate: Quantitative Improvement Factor

Ti-Ta coatings deposited on Ti6Al4V titanium alloy substrates via electrospark deposition exhibited up to 5.9× higher oxidation resistance compared to the uncoated Ti6Al4V alloy [1]. The coating structure was dense and crack-free, with average thickness ranging from 30.9 to 39.1 μm, and the tantalum concentration in the coating increased monotonically with increasing tantalum powder concentration in the anode mixture [1]. The phase composition comprised α-Ti and a bcc tantalum solid solution in β-Ti, and the surface microhardness of the Ti-Ta coatings ranged from 4.72 to 4.91 GPa [1].

Oxidation resistance Coatings Surface engineering

Ultimate Tensile Strength and Ductility of LPBF-Fabricated Ti-25Ta Alloy Versus Conventional Ti Alloy Processing

Ti-Ta alloy samples prepared via laser powder bed fusion (LPBF) using a feedstock of 75 wt% Ti and 25 wt% Ta powders achieved a maximum relative density of 99.9% [1]. At an optimized LPBF energy density of 381 J/mm³, the fabricated Ti-25Ta alloy exhibited an ultimate tensile strength (UTS) of 1076 ± 2 MPa and a yield strength of 795 ± 16 MPa [1]. At a lower energy density of 76 J/mm³, the alloy demonstrated excellent ductility with an elongation of 31% at fracture [1]. By comparison, conventional biomedical titanium alloys such as Ti-6Al-4V typically exhibit UTS in the range of 895–930 MPa with elongations of 6–10% [2].

Additive manufacturing Laser powder bed fusion Mechanical properties

Acid Corrosion Resistance and Hydrogen Embrittlement Immunity of Ta-Ti Alloy Thin Films

According to Japanese Patent JPH03236433A, Ta-Ti alloy thin films with a composition of 30–85 at.% Ti and balance Ta, formed via sputtering on stainless steel substrates, exhibit remarkable corrosion resistance to high-temperature strong acids including hydrochloric acid, sulfuric acid, and nitric acid, and are free from the defect of hydrogen embrittlement owing to absorption of hydrogen generated during cathodic polarization [1]. This hydrogen embrittlement immunity represents a critical differentiating feature not shared by many high-strength titanium alloys or steels when exposed to cathodic charging conditions in acidic environments.

Corrosion resistance Hydrogen embrittlement Strong acids

Validated Procurement Scenarios for Tantalum Titanium Alloy (CAS 136245-97-1) Based on Quantitative Evidence


Load-Bearing Orthopedic Implants Requiring Simultaneous High Strength and Osseointegration

Based on direct in vivo evidence demonstrating a 40% bone–implant contact rate at 12 weeks in rabbit femur models [1] and LPBF-fabricated Ti-25Ta achieving UTS of 1076 ± 2 MPa with 31% elongation [2], Ti-Ta alloys are indicated for spinal fusion cages, hip stems, and complex bone defect scaffolds where osseointegration comparable to pure tantalum must be achieved at reduced material cost and with mechanical properties exceeding conventional Ti-6Al-4V. The combination of high strength and exceptional ductility (31% elongation vs. 6–10% for Ti-6Al-4V) provides enhanced fracture resistance in cyclically loaded applications [2].

Corrosion-Resistant Biomedical Devices with Reduced Long-Term Cytotoxicity Risk

The 3.8× lower corrosion current density (1.89 vs. 7.23 μA/cm²) and 3.6× higher polarization resistance of Ti6Al4V-8Ta relative to Ti6Al4V [3] support procurement for long-term implantable devices such as dental abutments, cardiovascular stents, and pacemaker housings where metal ion release must be minimized to prevent chronic inflammation and cytotoxic effects. The absence of vanadium and aluminum in binary Ti-Ta compositions further eliminates elemental toxicity concerns associated with Ti-6Al-4V [3].

High-Temperature Aerospace and Chemical Processing Components Requiring Oxidation and Acid Resistance

Ti-Ta alloys and coatings are validated for aerospace engine components (turbine blades, combustion chamber liners) and chemical processing equipment handling hot concentrated acids, based on evidence of up to 5.9× higher oxidation resistance compared to Ti6Al4V [4], tensile strength retention above 70% at 600°C [5], and documented immunity to hydrogen embrittlement under cathodic polarization in hot HCl, H2SO4, and HNO3 [6]. Ta-10Ti and Ta-20Ti grades withstand gas temperatures of 800–1000°C in turbine applications [5].

Additive Manufacturing of Patient-Specific Implants with Tailored Mechanical and Biological Properties

LPBF processing of Ti-Ta alloy powders (75 wt% Ti / 25 wt% Ta) achieves 99.9% relative density with tunable mechanical properties ranging from UTS of 1076 MPa to elongation of 31% depending on energy density [2]. This enables fabrication of porous scaffolds with elastic modulus matched to cancellous bone, reducing stress shielding effects [1]. TiTa50 scaffolds achieve osseointegration comparable to pure Ta while offering substantial cost savings due to reduced tantalum content [1], making LPBF Ti-Ta alloys economically viable for patient-specific craniofacial and orthopedic reconstruction.

Technical Documentation Hub

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